

Yoda1: A Potent and Selective Piezo1 Agonist - Discovery and Initial Characterization

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Compound of Interest

Compound Name: Yoda-1

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A Technical Whitepaper for Researchers and Drug Development Professionals

This document provides an in-depth overview of the discovery, initial characterization, and mechanism of action of Yoda1, a small-molecule agonist of the mechanosensitive ion channel Piezo1.

Executive Summary

Yoda1 is a synthetic small molecule identified through a large-scale high-throughput screening campaign as the first potent and selective agonist of the Piezo1 ion channel.[1][2] Its discovery has been instrumental in advancing the study of Piezo1, a critical component in cellular mechanotransduction, by allowing for its activation independently of mechanical stimuli.[3][4] Yoda1 exerts its effects by binding to an allosteric site on the Piezo1 channel, acting as a "molecular wedge" to facilitate channel opening and thereby lowering its mechanical activation threshold.[5][6][7] This has made Yoda1 an invaluable tool for investigating the physiological roles of Piezo1 in various biological processes, including red blood cell volume regulation and vascular function.[3]

Discovery of Yoda1

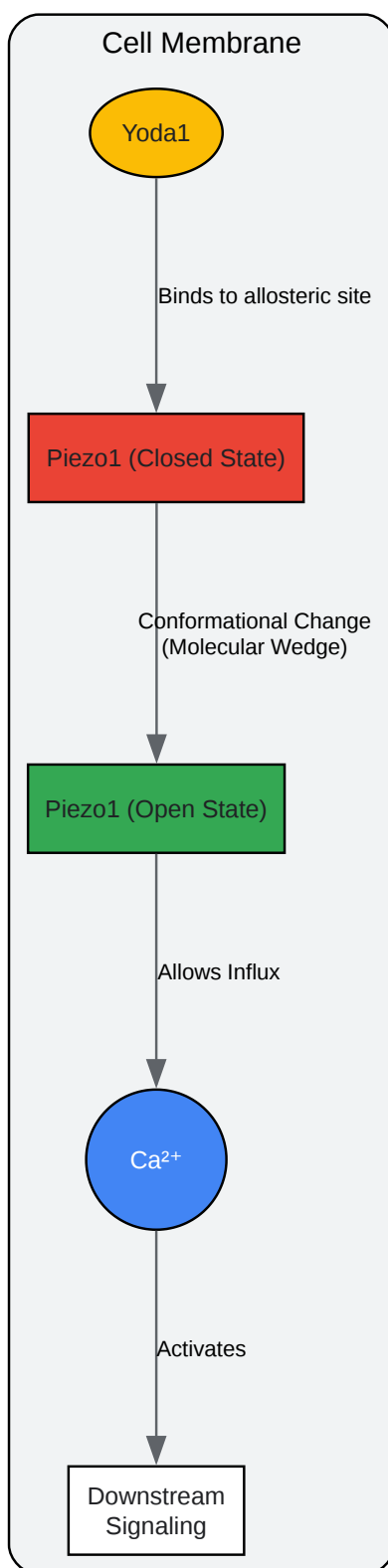
Yoda1 was identified from a screen of approximately 3.25 million small molecules using a cell-based fluorescence assay.[3] The screening assay was designed to detect intracellular calcium influx, a hallmark of Piezo1 channel activation. This effort led to the identification of a

compound that robustly and selectively activates both human and mouse Piezo1, while showing no activity on the related Piezo2 channel.[2][3]

Mechanism of Action

Yoda1 activates Piezo1 through a novel "molecular wedge" mechanism.[6][8] It binds to an allosteric pocket located in the putative mechanosensory domain of the channel, approximately 40 Å away from the central pore.[5][7] This binding event is thought to induce a conformational change that facilitates the force-induced opening of the channel, effectively sensitizing it to mechanical stimuli.[5][6][7] Molecular dynamics simulations and experimental evidence suggest that Yoda1 binding between two domains of the Piezo1 blade promotes blade extension and subsequent channel opening, even under sub-threshold mechanical stimulation.[8]

Signaling Pathway Diagram



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Caption: Yoda1 binds to an allosteric site on the Piezo1 channel, inducing a conformational change that promotes its open state and allows for calcium influx, triggering downstream signaling events.

Quantitative Data

The potency of Yoda1, as measured by its half-maximal effective concentration (EC50), has been determined across various experimental systems. These values can vary depending on the cell type, the specific assay used, and whether the measurements are based on electrophysiology or calcium imaging.

Experimental System	Measurement Technique	Reported EC50 of Yoda1	Reference
Mouse Piezo1-expressing HEK-TREx cells	Calcium Assay	~600 nM	[9]
Human Myometrium	Organ Bath (Tissue Relaxation)	3.02 μ M	[10]
Human Red Blood Cells	Automated Patch Clamp	1391 nM	[11] [12]
Human Red Blood Cells	Calcium Measurements	1181 nM	[11]
Human Red Blood Cells	Membrane Potential	305 nM	[11]

Experimental Protocols

Cell-Based Calcium Imaging Assay

This protocol is a generalized procedure based on methods described in the literature for measuring Yoda1-induced calcium influx.[\[2\]](#)[\[13\]](#)[\[14\]](#)

Objective: To quantify the activation of Piezo1 channels by Yoda1 through the measurement of intracellular calcium changes.

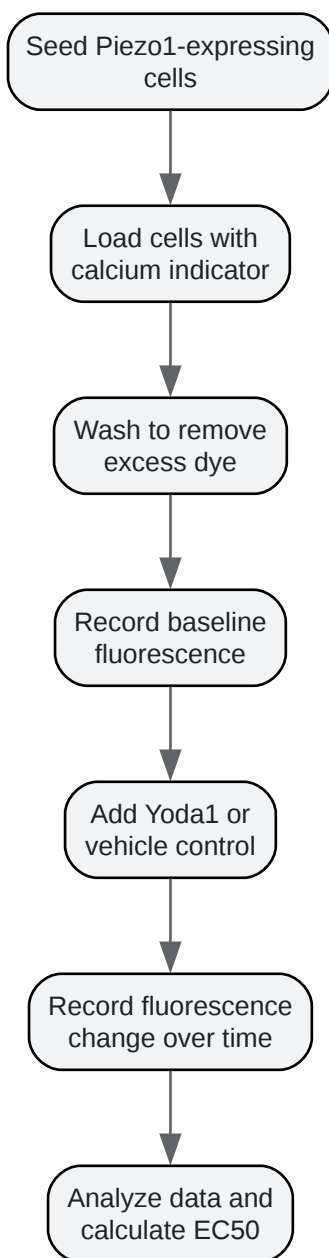
Materials:

- HEK293 cells transiently or stably expressing Piezo1.
- Fluo-4 AM or GCaMP6s calcium indicator.
- Hanks' Balanced Salt Solution (HBSS) with and without Ca^{2+} .
- Yoda1 stock solution in DMSO.
- Fluorescence plate reader or microscope.

Procedure:

- Cell Preparation: Seed Piezo1-expressing cells in a 96-well plate and grow to confluence.
- Dye Loading: Incubate cells with a calcium indicator (e.g., Fluo-4 AM) in HBSS for 30-60 minutes at 37°C.
- Washing: Gently wash the cells with HBSS to remove excess dye.
- Baseline Measurement: Record baseline fluorescence for a set period (e.g., 30-60 seconds).
- Yoda1 Application: Add varying concentrations of Yoda1 to the wells. For control experiments, use a vehicle control (DMSO in HBSS) and a Ca^{2+} -free HBSS to confirm the signal is from extracellular calcium influx.[\[13\]](#)
- Data Acquisition: Continuously record the fluorescence intensity for several minutes following the addition of Yoda1.
- Data Analysis: Calculate the change in fluorescence from baseline and plot the concentration-response curve to determine the EC50 value.

Experimental Workflow: Calcium Imaging



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Caption: A typical workflow for a cell-based calcium imaging experiment to assess Yoda1 activity.

Electrophysiology (Automated Patch Clamp)

This protocol is a generalized procedure based on methods for automated patch-clamp recordings to measure Yoda1-induced currents in cells.^{[11][15][16]}

Objective: To directly measure the ion channel currents activated by Yoda1.

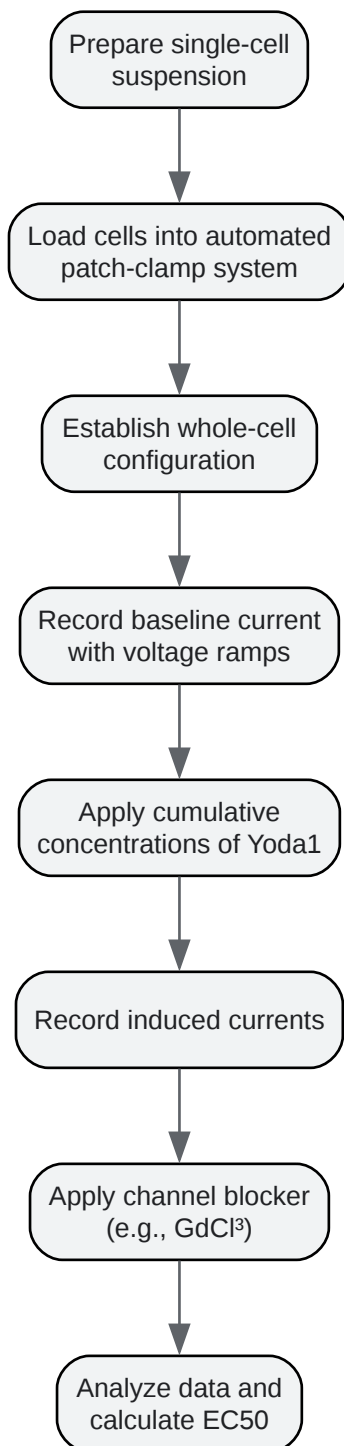
Materials:

- Cells expressing Piezo1 (e.g., Neuro2A or red blood cells).[\[15\]](#)
- Automated patch-clamp system (e.g., SyncroPatch 384PE).[\[15\]](#)[\[16\]](#)
- Internal and external solutions for patch clamping.
- Yoda1 stock solution.
- Channel blocker (e.g., Gadolinium chloride, GdCl_3).[\[15\]](#)[\[16\]](#)

Procedure:

- Cell Preparation: Prepare a single-cell suspension of the cells to be tested.
- System Setup: Prime the automated patch-clamp system with internal and external solutions.
- Cell Seeding: Load the cell suspension into the system for automated sealing and whole-cell configuration.
- Baseline Recording: Establish a stable baseline current using a voltage ramp protocol (e.g., -100 mV to +80 mV).[\[11\]](#)[\[15\]](#)[\[16\]](#)
- Compound Application: Apply increasing concentrations of Yoda1 in a cumulative manner to the cells.[\[11\]](#)
- Current Measurement: Record the whole-cell currents at each concentration.
- Inhibition: Apply a non-selective blocker like GdCl_3 to confirm that the observed currents are from the targeted ion channels.[\[15\]](#)[\[16\]](#)
- Data Analysis: Analyze the current-voltage relationship and plot the dose-response curve to determine the EC50.

Experimental Workflow: Electrophysiology



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Caption: A streamlined workflow for automated patch-clamp electrophysiology to characterize Yoda1's effect on ion channel currents.

Conclusion

The discovery of Yoda1 has been a significant milestone in the study of mechanobiology. As a selective and potent agonist of Piezo1, it has provided a crucial chemical tool to dissect the channel's function in a multitude of physiological and pathophysiological contexts. The data and protocols presented herein offer a comprehensive guide for researchers and drug development professionals seeking to utilize Yoda1 in their investigations of Piezo1-mediated processes.

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